

Hordenine Beyond Barley: An In-depth Technical Guide to Alternative Natural Sources

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Compound of Interest

Compound Name: *Hordenine*

Cat. No.: *B123053*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural sources of the phenethylamine alkaloid **hordenine**, extending beyond the well-documented presence in barley (*Hordeum vulgare*). This document details the quantitative distribution of **hordenine** across various plant families, outlines precise experimental protocols for its extraction and analysis, and illustrates the foundational biosynthetic pathway. The information presented herein is intended to support research and development initiatives in pharmacology, natural product chemistry, and related disciplines.

Quantitative Analysis of Hordenine in Various Plant Species

The concentration of **hordenine** can vary significantly between different plant species, and even within different parts of the same plant. Environmental and genetic factors also contribute to this variability^[1]. The following table summarizes the reported quantitative data for **hordenine** content in several plant species, offering a comparative look at sources beyond barley.

Family	Genus & Species	Plant Part	Hordenine Content	Reference(s)
Aizoaceae	Sceletium tortuosum	Foliage and Stems	0.027 - 1.071 mg/g	[2][3]
Cactaceae	Echinopsis candicans (syn. Trichocereus candicans)	0.5 - 5.0%		
Echinopsis pachanoi (San Pedro Cactus)	Present (trace amounts)	[4][5]		
Ariocarpus retusus	Present			
Ariocarpus kotschoubeyanus	Present			
Coryphantha vivipara var. arizonica	Present			
Lophophora williamsii (Peyote)	Taproot	Main alkaloid		
Fabaceae	Acacia berlandieri	Dried Leaves	0.28 - 0.66% (total alkaloids)	
Acacia rigidula	Bark	0.06 - 0.5 ppm		
Desmodium gangeticum	Roots	Present		
Poaceae	Sorghum bicolor (Sorghum)	Seedlings	~0.1%	
Panicum miliaceum (Proso	Seedlings	~0.2%		

Millet)

Experimental Protocols for Hordenine Analysis

Accurate quantification of **hordenine** from complex plant matrices is critical for research and development. Below are detailed methodologies for extraction and analysis from two distinct plant sources, utilizing High-Performance Liquid Chromatography (HPLC) and Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).

Protocol 1: Extraction and HPLC Quantification of Phenethylamines from *Acacia berlandieri*

This method outlines a simplified procedure for the extraction and quantification of **hordenine** and other phenethylamines from *Acacia berlandieri*.

1. Sample Preparation:

- Freeze and lyophilize fresh plant material.
- Grind the dried tissue through a 1-mm screen.

2. Extraction:

- Extract the dried, ground plant tissue with 1% glacial acetic acid (1:20 wt/vol) overnight on a rotary shaker.
- Filter the extract to remove solid plant material.

3. Solid-Phase Extraction (SPE) Cleanup:

- Pass the filtrate through a high-sulfonated polymeric SPE tube to retain the amine compounds.
- Wash the SPE tube to remove impurities.
- Elute the amines from the tube.

4. HPLC Analysis:

- Separate and detect the eluted amines using reversed-phase HPLC.
- The recovery efficiency for **hordenine** using this SPE technique has been reported to be approximately 101%.

Protocol 2: DART-HRMS Quantification of Hordenine in *Sceletium tortuosum*

This protocol details a rapid and effective method for the detection and quantification of **hordenine** in *Sceletium tortuosum* using DART-HRMS.

1. Sample Preparation:

- Extract the plant material (foliage and stems) with a suitable solvent.
- Centrifuge an aliquot of the extract at 5000g for 10 minutes.

2. Internal Standard Spiking:

- To 100 μL of the supernatant, add 100 μL of a 20 $\mu\text{g/mL}$ **hordenine-d6** internal standard solution.

3. DART-HRMS Analysis:

- Analyze the extracts alongside a standard curve and quality control standards.
- Use the peak area ratio of the **hordenine** peak (m/z 166.1232) to the internal standard **hordenine-d6** peak (m/z 172.1608) to determine the concentration from the calibration curve.
- The lower limit of quantification (LLOQ) for this method was found to be 1 $\mu\text{g/mL}$.

Biosynthetic and Signaling Pathways

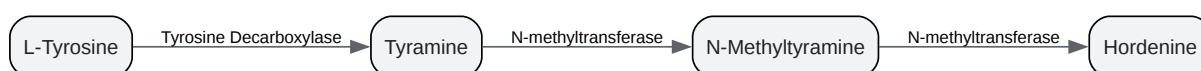
The primary biosynthetic pathway for **hordenine** is well-established and proceeds from the amino acid L-tyrosine. This pathway is understood to be conserved across various plant

species, including those in the Cactaceae family.

The biosynthesis of **hordenine** involves a series of enzymatic steps, beginning with the decarboxylation of tyrosine to tyramine. This is followed by a two-step N-methylation process, first yielding N-methyltyramine, and subsequently, **hordenine**. In peyote (*Lophophora williamsii*), it is suggested that tyramine is preferentially directed towards the synthesis of **hordenine**.

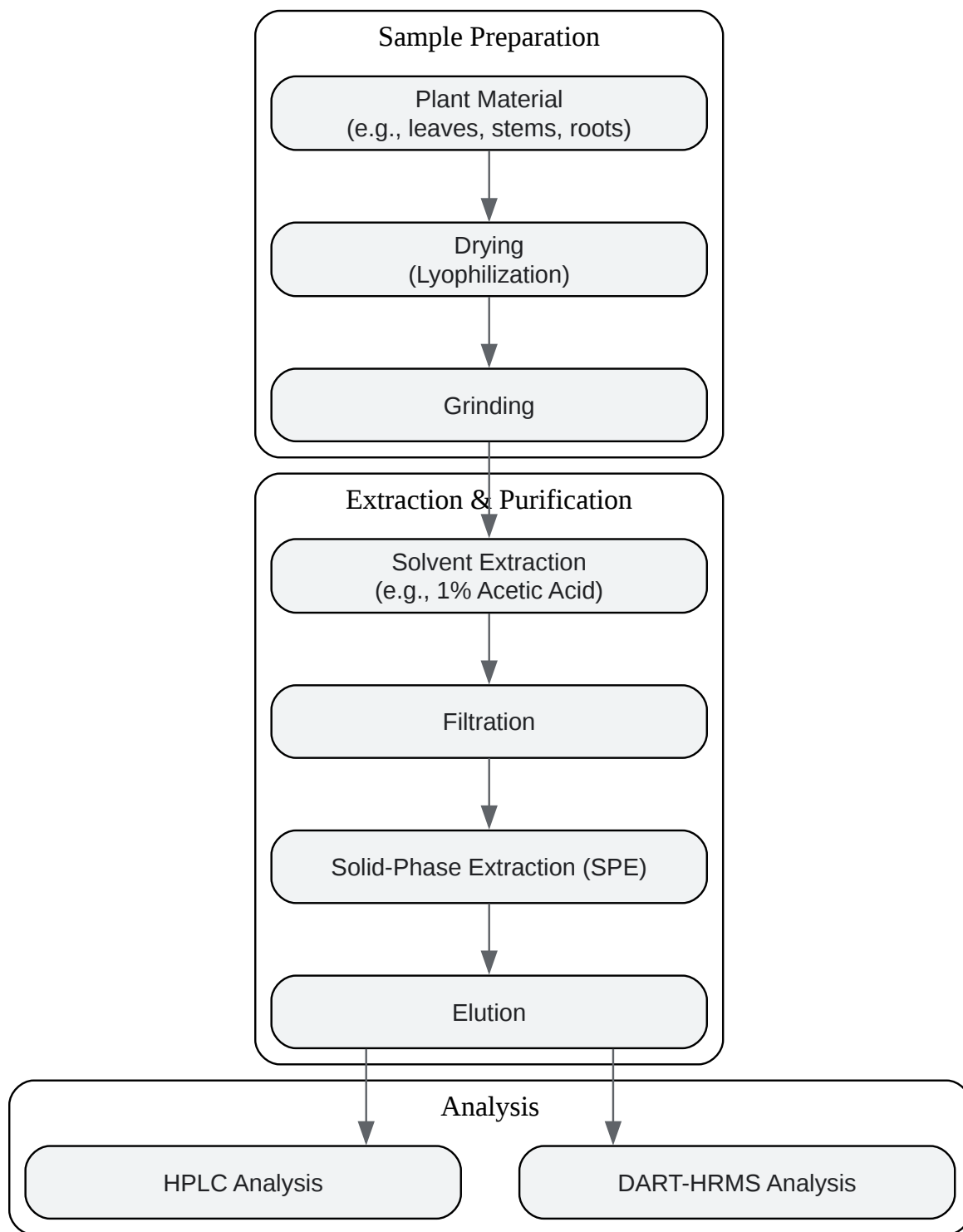
Beyond its biosynthesis, **hordenine** may play a role in plant defense mechanisms. In barley, it has been implicated in the jasmonate-dependent defense pathway.

Below are diagrams illustrating the **hordenine** biosynthetic pathway and a general experimental workflow for its quantification.



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Hordenine Biosynthetic Pathway



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Hordenine Quantification Workflow

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- To cite this document: BenchChem. [Hordenine Beyond Barley: An In-depth Technical Guide to Alternative Natural Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123053#natural-sources-of-hordenine-beyond-barley]

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